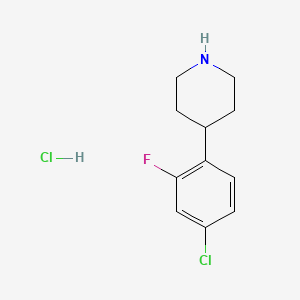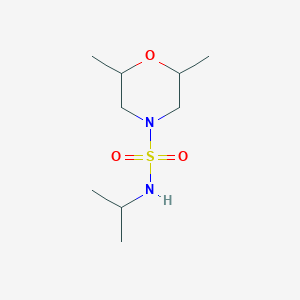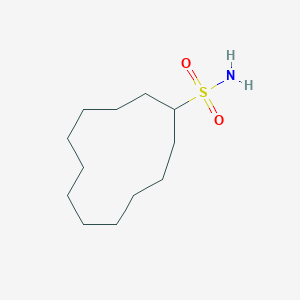
(2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine is a chiral fluorinated pyrrolidine derivative. This compound is of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The presence of both fluorine and trifluoromethyl groups imparts distinct physicochemical properties, making it a valuable building block in drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine typically involves the use of chiral starting materials and fluorinating agents. One common method includes the reaction of a chiral pyrrolidine derivative with a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification by crystallization or chromatography to isolate the desired enantiomer .
Análisis De Reacciones Químicas
Types of Reactions
(2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
(2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of (2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity towards the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- (2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid .
Uniqueness
(2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct physicochemical properties. These features can enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable candidate for drug development .
Propiedades
Fórmula molecular |
C5H7F4N |
|---|---|
Peso molecular |
157.11 g/mol |
Nombre IUPAC |
(2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine |
InChI |
InChI=1S/C5H7F4N/c6-3-1-4(10-2-3)5(7,8)9/h3-4,10H,1-2H2/t3-,4-/m0/s1 |
Clave InChI |
QDDKINDDOJXIML-IMJSIDKUSA-N |
SMILES isomérico |
C1[C@@H](CN[C@@H]1C(F)(F)F)F |
SMILES canónico |
C1C(CNC1C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B13636971.png)

